Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-
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Overview
Description
Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphtho[1,2-b]furan moiety, a phenyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . The starting materials, terarylenes, are prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of metal complex catalysis and photochemical reactions. These methods are favored for their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthofurans. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthofuran derivatives, such as:
Naphtho[2,3-b]furan-4,9-diones: These compounds share a similar core structure and exhibit comparable biological activities.
Dibenzo[b,d]furans: These compounds also contain a furan moiety and are known for their significant biological activities.
Uniqueness
Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
833485-66-8 |
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Molecular Formula |
C26H18O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4-methylphenyl)-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C26H18O2/c1-17-11-13-20(14-12-17)24(27)26-23(19-8-3-2-4-9-19)22-16-15-18-7-5-6-10-21(18)25(22)28-26/h2-16H,1H3 |
InChI Key |
LOEMLXXYYSHGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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